
2-nitro-N-(1,3-thiazol-4-ylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-nitro-N-(1,3-thiazol-4-ylmethyl)aniline is a compound that features a nitro group, an aniline moiety, and a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(1,3-thiazol-4-ylmethyl)aniline typically involves the reaction of 2-nitroaniline with a thiazole derivative. One common method is the nucleophilic substitution reaction where 2-nitroaniline reacts with 4-chloromethylthiazole under basic conditions to form the desired product. The reaction is usually carried out in a solvent like ethanol or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-nitro-N-(1,3-thiazol-4-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Condensation: The thiazole ring can undergo condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Condensation: Aldehydes or ketones, acidic or basic catalysts.
Major Products Formed
Reduction: Formation of 2-amino-N-(1,3-thiazol-4-ylmethyl)aniline.
Substitution: Formation of nitro-substituted or halogen-substituted derivatives.
Condensation: Formation of Schiff bases with various aldehydes or ketones.
Aplicaciones Científicas De Investigación
2-nitro-N-(1,3-thiazol-4-ylmethyl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antiviral agents.
Industry: Utilized in the synthesis of dyes, pigments, and other materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 2-nitro-N-(1,3-thiazol-4-ylmethyl)aniline depends on its application. In biological systems, it may interact with enzymes or receptors, altering biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-nitroaniline: Lacks the thiazole ring, making it less versatile in certain applications.
4-chloromethylthiazole: Lacks the nitro and aniline groups, limiting its biological activity.
2-amino-N-(1,3-thiazol-4-ylmethyl)aniline:
Uniqueness
2-nitro-N-(1,3-thiazol-4-ylmethyl)aniline is unique due to the combination of its functional groups. The presence of both the nitro group and the thiazole ring provides a balance of reactivity and stability, making it suitable for a wide range of chemical reactions and applications. Its ability to undergo various modifications also enhances its utility in drug design and materials science.
Propiedades
Fórmula molecular |
C10H9N3O2S |
|---|---|
Peso molecular |
235.26 g/mol |
Nombre IUPAC |
2-nitro-N-(1,3-thiazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C10H9N3O2S/c14-13(15)10-4-2-1-3-9(10)11-5-8-6-16-7-12-8/h1-4,6-7,11H,5H2 |
Clave InChI |
JWVGQNJAAWNFAE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NCC2=CSC=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


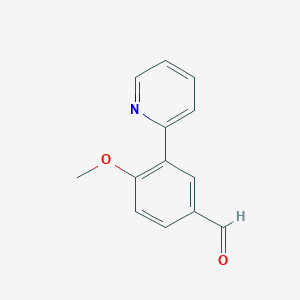
![1-Methyl-7-pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13876917.png)
![1-[2-(1-Methylethyl)phenyl]-2-piperazinone](/img/structure/B13876933.png)
![2-Piperazin-1-yl-1-[4-(trifluoromethyl)phenyl]-ethanone](/img/structure/B13876939.png)
![[[5-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13876952.png)

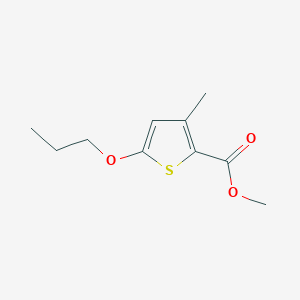
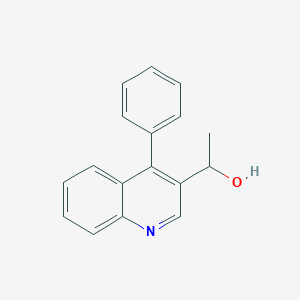
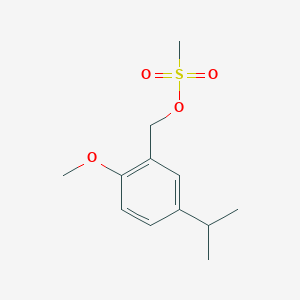
![Ethyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylate](/img/structure/B13876983.png)

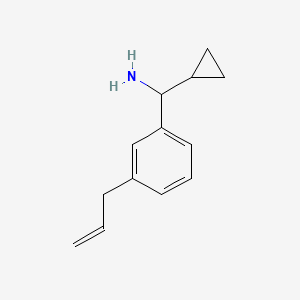
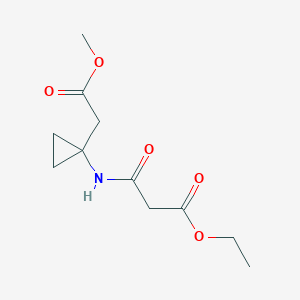
![N-[3-[(2-hydroxyphenyl)methylamino]propyl]acetamide](/img/structure/B13876998.png)
